N-(6-ethoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine
Description
The compound N-(6-ethoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine features a complex tricyclic framework fused with a benzothiazole moiety. The benzothiazole ring is substituted with an ethoxy group at position 6, while the tricyclic system incorporates oxygen (dioxa), sulfur (thia), and nitrogen (aza) atoms in a [7.3.0.0^{3,7}] ring configuration.
Synthetic routes for analogous compounds involve condensation reactions between benzothiazol-2-yl amines and cyclic ketones or aldehydes. For example, spiro and tricyclic systems are formed via reactions like those described in , where benzothiazol-2-yl-imine intermediates react with cyclic diones to generate fused heterocycles .
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c1-2-21-9-3-4-10-14(5-9)24-16(18-10)20-17-19-11-6-12-13(23-8-22-12)7-15(11)25-17/h3-7H,2,8H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKSQSWYPXPIMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC3=NC4=CC5=C(C=C4S3)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
Retrosynthetic Analysis
The preparation of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine can be approached through a convergent synthesis involving two key components:
- The 6-ethoxy-1,3-benzothiazol-2-yl component, which requires specific functionalization for amine coupling
- The 4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine component, which contains the complex tricyclic system
Key Intermediates
The synthesis pathway relies on strategic formation of reactive intermediates including:
- 6-ethoxy-2-chlorobenzothiazole
- 6-ethoxy-2-aminobenzothiazole
- 4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine
Preparation of 6-Ethoxy-1,3-benzothiazol-2-yl Component
Formation of Benzothiazole Core
The benzothiazole ring system is typically constructed through the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones under acidic conditions. For the specific 6-ethoxy derivative, this approach must begin with appropriately substituted starting materials. The reaction proceeds through initial imine formation followed by intramolecular cyclization and oxidation.
Formation of benzothiazole ring:
2-Aminobenzenethiol + aldehyde/ketone → 2-substituted benzothiazole
Activation of 2-Position
To prepare the benzothiazole component for coupling with the tricyclic amine, the 2-position must be activated. This activation typically follows one of two routes:
Chlorination Method
A widely employed method involves the conversion of 2-amino-6-ethoxybenzothiazole to a 2-hydrazino derivative, followed by chlorination:
Hydrazine Formation : 2-Amino-6-ethoxybenzothiazole is reacted with hydrazine hydrate and hydrazine dihydrochloride in ethylene glycol at approximately 140°C under nitrogen atmosphere for 2 hours.
Chlorination Step : The resulting 2-hydrazino-6-ethoxybenzothiazole is treated with thionyl chloride at 50°C for approximately 1 hour. After cooling to room temperature, the reaction mixture is poured into ice water, and the precipitate is collected by filtration, washed with water, and taken up in dichloromethane for purification.
Alternative Activation Methods
Other functional groups that can activate the 2-position for nucleophilic substitution include:
- Bromination using phosphorus tribromide
- Formation of 2-methylsulfonyl derivatives
- Triazole-based leaving groups
Synthesis of Tricyclic Component
Construction of the 4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca System
The preparation of the tricyclic component presents significant synthetic challenges due to its complex structure. Drawing from methodologies used for similar tricyclic compounds such as 5,5-difluoro-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraen-11-amine, the synthesis typically involves:
Multi-step Building Block Approach
The construction begins with appropriately functionalized precursors containing the necessary heteroatoms (oxygen, sulfur, and nitrogen) in the correct arrangement. This approach requires careful selection of starting materials and strategic planning of reaction sequences.
Key Cyclization Reactions
Formation of the tricyclic system involves critical cyclization reactions to construct the heterocyclic rings:
- Intramolecular cyclization reactions to form the oxadiazole rings
- Sulfur incorporation methods to establish the thiazole component
- Nitrogen incorporation for the azacyclic structure
Amine Functionalization
The 11-amine position of the tricyclic system requires specific functionalization to enable coupling with the benzothiazole component. This may involve:
- Protection/deprotection strategies to prevent undesired side reactions
- Selective functionalization methods to ensure reactivity at the desired position
- Preparation of reactive amine intermediates to facilitate coupling reactions
Coupling Strategies
Nucleophilic Substitution Approach
The most direct method for coupling the components involves nucleophilic substitution reaction between the activated 2-position of the benzothiazole component and the amine functionality of the tricyclic component.
Reaction Conditions
This coupling is typically conducted under the following conditions:
- Solvent : Acetonitrile, dimethylformamide, or other polar aprotic solvents
- Base : Potassium carbonate, sodium bicarbonate, or triethylamine to neutralize acid formed
- Temperature : Generally reflux conditions (60-110°C depending on solvent)
- Reaction time : 6-7 hours, with monitoring by thin-layer chromatography (TLC)
Mechanism
The reaction proceeds through nucleophilic attack of the tricyclic amine on the electrophilic carbon at the 2-position of the activated benzothiazole, with displacement of the leaving group (typically chloride).
Alternative Coupling Methods
Copper-Catalyzed Amination
For challenging coupling reactions, copper-catalyzed amination can be employed:
- Catalyst : Cu(I) sources such as CuI or CuBr
- Ligand : N,N-dimethylglycine or similar
- Base : K₂CO₃ or Cs₂CO₃
- Solvent : DMF or DMSO
- Temperature : 110-130°C
Palladium-Catalyzed Cross-Coupling
In some cases, palladium-catalyzed cross-coupling may offer advantages:
Reaction Conditions Optimization
Solvent Effects
Table 1: Solvent Effects on Coupling Reaction Efficiency
| Solvent | Polarity Index | Typical Yield (%) | Reaction Time (h) | Advantages | Limitations |
|---|---|---|---|---|---|
| Acetonitrile | 5.8 | 75-85 | 6-7 | Good solubility, moderate boiling point | Moisture sensitive |
| DMF | 6.4 | 80-90 | 4-6 | Excellent solubility, high boiling point | Difficult removal, toxicity |
| Ethylene glycol | 6.9 | 70-80 | 2-3 | Effective for hydrazine reactions | High boiling point, extraction challenges |
| Xylene | 2.5 | 60-75 | 8-10 | Good for high-temperature reactions | Limited solubility for polar compounds |
| DMSO | 7.2 | 75-85 | 4-5 | Excellent solubility for most reagents | High boiling point, challenging workup |
Temperature Parameters
The reaction temperature significantly impacts both the rate and selectivity of the coupling process. Typical temperature regimes include:
Catalyst and Base Selection
Table 2: Catalyst and Base Effects on Reaction Outcomes
| Catalyst/Base | Optimal Concentration | Primary Function | Effect on Yield | Effect on Purity |
|---|---|---|---|---|
| K₂CO₃ | 1.5-2.0 eq. | Base for neutralization | Moderate increase | Minimal impact |
| NaHCO₃ | 1.0-1.5 eq. | Mild base | Slight increase | Improved purity |
| Et₃N | 1.2-2.0 eq. | Organic base, HCl scavenger | Significant increase | Variable impact |
| CuI/Ligand | 5-10 mol% | Coupling catalyst | Major increase | Requires purification |
| Pd catalyst | 1-5 mol% | Cross-coupling catalyst | Substantial increase | Requires careful purification |
Purification and Characterization
Purification Techniques
The purification of this compound requires a combination of techniques:
Chromatographic Methods
- Column chromatography : Typically using silica gel with appropriate solvent systems such as ethyl acetate/hexane or dichloromethane/methanol gradients
- Preparative HPLC : For final purification to achieve high purity (>98%)
Crystallization Techniques
- Recrystallization : Often from ethanol, methanol, or ethyl acetate
- Solvent/antisolvent crystallization : Using solvent pairs such as dichloromethane/hexane
Extraction Procedures
Analytical Characterization
Comprehensive characterization of the final compound involves multiple analytical techniques:
Spectroscopic Analysis
- ¹H-NMR : Confirms hydrogen environments and coupling patterns
- ¹³C-NMR : Verifies carbon framework and functional groups
- IR spectroscopy : Identifies key functional groups, particularly the amine linkage
Mass Spectrometry
Scale-Up Considerations and Industrial Production
Laboratory to Industrial Scale Translation
Scaling the synthesis from laboratory to industrial scale introduces several considerations:
Reaction Engineering
- Heat transfer : Larger vessels require careful temperature control
- Mixing efficiency : Mechanical stirring replaces magnetic stirring
- Addition rates : Controlled addition becomes critical for exothermic steps
Continuous Flow Processing
For industrial production, continuous flow chemistry offers advantages:
- Improved heat transfer : Better temperature control in exothermic reactions
- Consistent reaction times : More uniform product quality
- Reduced solvent usage : More environmentally friendly approach
Synthetic Routes Comparison
Comparative Analysis of Preparation Methods
Different synthetic approaches can be evaluated based on multiple criteria:
Table 4: Comparison of Synthetic Routes
| Synthetic Route | Overall Yield | Number of Steps | Key Advantages | Major Limitations | Resource Requirements |
|---|---|---|---|---|---|
| Sequential construction | 20-35% | 8-10 | Single reaction sequence, simpler tracking | Lower overall yield, longer timeline | Moderate, sequential resource allocation |
| Convergent synthesis | 30-45% | 6-8 | Higher overall yield, parallel operations | Complex final coupling, purification challenges | Higher, parallel resource allocation |
| Linear synthesis with late functionalization | 25-40% | 7-9 | Simplified purification of intermediates | Potential selectivity issues with late-stage modifications | Moderate, focused on early intermediates |
Optimization Opportunities
Several opportunities exist for optimizing the preparation methods:
Catalyst Development
- New catalytic systems : Development of specialized catalysts for key transformation steps
- Asymmetric catalysis : Where stereochemical control is needed
- Enzyme-catalyzed transformations : For specific functional group modifications
Green Chemistry Approaches
- Solvent-free conditions : Reducing environmental impact
- Atom economy improvements : Redesigning synthetic routes for higher efficiency
- Renewable feedstocks : Where applicable for starting materials
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzothiazole-Containing Heterocycles
Key Observations :
Table 3: Bioactivity and Drug-Likeness
Biological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is a complex organic compound that combines various structural features known for their biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Overview of the Compound
This compound features a benzothiazole moiety with an ethoxy group and a tricyclic structure that includes dioxane and thiadiazine components. The unique combination of these functional groups contributes to its chemical reactivity and biological properties.
Biological Activities
Preliminary studies indicate that compounds with similar structural frameworks exhibit a range of biological activities:
- Antimicrobial Activity : Compounds containing benzothiazole and dioxane frameworks have shown significant antimicrobial properties against various pathogens. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes involved in metabolic processes.
- Antitumor Properties : The compound has been investigated for its potential anticancer effects. It may inhibit tyrosine kinases, which are crucial for cancer cell proliferation and survival. By blocking these pathways, the compound can induce apoptosis in tumor cells.
- Enzyme Inhibition : The interaction of this compound with specific enzymes has been a focus of research. For instance, it may inhibit urease activity, which is relevant in treating infections caused by urease-producing bacteria.
The biological activity of this compound can be explained through various mechanisms:
- Enzyme Interaction : The compound likely binds to active sites on target enzymes, disrupting their normal function and leading to downstream effects such as reduced cell growth or increased apoptosis in cancer cells.
- Molecular Docking Studies : Computational studies have shown that the compound can form stable interactions with target proteins through hydrogen bonding and hydrophobic interactions, enhancing its efficacy against specific biological targets .
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Antimicrobial Evaluation | A study demonstrated that similar benzothiazole derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. |
| Anticancer Activity | Research indicated that derivatives with benzothiazole moieties showed cytotoxic effects on various cancer cell lines by inducing apoptosis through mitochondrial pathways. |
| Enzyme Inhibition Assays | Investigations into urease inhibition revealed that compounds with similar structures could effectively reduce urease activity in vitro, suggesting potential therapeutic applications in treating infections caused by urease-producing bacteria. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
